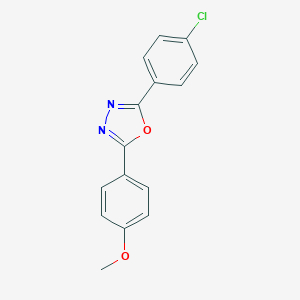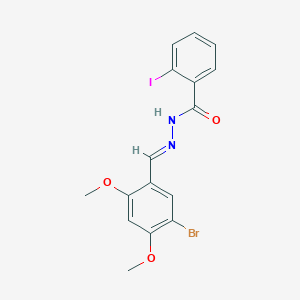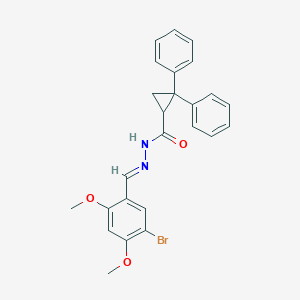![molecular formula C15H17BrN2S B326301 (4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B326301.png)
(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE is an organic compound with a complex structure that includes a brominated thiophene ring and a diethylamino-substituted phenyl ring
Preparation Methods
The synthesis of (4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and N-[4-(diethylamino)phenyl]amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the diethylamino-substituted phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
(4E)-N4-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-N1,N1-DIETHYLBENZENE-1,4-DIAMINE can be compared with other similar compounds, such as:
- N-[(5-bromo-2-thienyl)methylene]-4-phenyl-1-piperazinamine
- N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine
- N-[(5-bromo-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C15H17BrN2S |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)methylideneamino]-N,N-diethylaniline |
InChI |
InChI=1S/C15H17BrN2S/c1-3-18(4-2)13-7-5-12(6-8-13)17-11-14-9-10-15(16)19-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
WIMRIXPNKTXCQC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(S2)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326219.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
![N'-[(2-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B326226.png)




![5-[({4'-[(3-Hydroxy-4-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-2-methoxyphenol](/img/structure/B326236.png)
![N-[(3-methyl-2-thienyl)methylene]-N-[4-(4-{[(3-methyl-2-thienyl)methylene]amino}benzyl)phenyl]amine](/img/structure/B326238.png)
![4-bromo-N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]benzohydrazide](/img/structure/B326239.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B326240.png)
